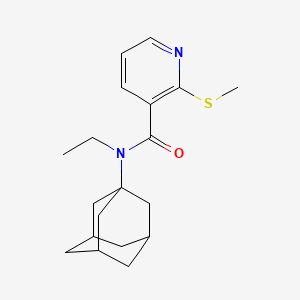![molecular formula C22H20BNO2 B13350648 [2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid CAS No. 920275-78-1](/img/structure/B13350648.png)
[2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(((Anthracen-1-ylmethyl)amino)methyl)phenyl)boronic acid is an organoboron compound that has garnered interest due to its unique structural properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The compound features an anthracene moiety, which is known for its photophysical properties, linked to a boronic acid group through an aminomethylphenyl bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(((Anthracen-1-ylmethyl)amino)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Aminomethyl Intermediate: The anthracene moiety is first functionalized with a methylamine group. This can be achieved through a nucleophilic substitution reaction where anthracene is reacted with a suitable methylamine derivative.
Coupling with Boronic Acid: The aminomethyl intermediate is then coupled with a boronic acid derivative.
Industrial Production Methods
While specific industrial production methods for (2-(((Anthracen-1-ylmethyl)amino)methyl)phenyl)boronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(((Anthracen-1-ylmethyl)amino)methyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the anthracene moiety or the boronic acid group.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can lead to the formation of various biaryl compounds.
Wissenschaftliche Forschungsanwendungen
(2-(((Anthracen-1-ylmethyl)amino)methyl)phenyl)boronic acid has several scientific research applications:
Biology: The compound’s boronic acid group can interact with biological molecules, making it useful in the design of enzyme inhibitors and sensors.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of (2-(((Anthracen-1-ylmethyl)amino)methyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, which is the basis for its use in enzyme inhibition and sensor design. The anthracene moiety can also participate in photophysical processes, making the compound useful in optoelectronic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications but lacks the anthracene moiety.
Anthracene-9-boronic Acid: Contains an anthracene moiety directly attached to the boronic acid group, offering different reactivity and properties.
(2-Phenylamino)methylphenylboronic Acid: Similar structure but without the anthracene moiety, leading to different applications and properties.
Uniqueness
(2-(((Anthracen-1-ylmethyl)amino)methyl)phenyl)boronic acid is unique due to the presence of both the anthracene moiety and the boronic acid group. This combination imparts distinct photophysical properties and reactivity, making it valuable in a wide range of applications from organic synthesis to materials science .
Eigenschaften
CAS-Nummer |
920275-78-1 |
|---|---|
Molekularformel |
C22H20BNO2 |
Molekulargewicht |
341.2 g/mol |
IUPAC-Name |
[2-[(anthracen-1-ylmethylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C22H20BNO2/c25-23(26)22-11-4-3-8-20(22)15-24-14-19-10-5-9-18-12-16-6-1-2-7-17(16)13-21(18)19/h1-13,24-26H,14-15H2 |
InChI-Schlüssel |
QFHJICDZKRWWPQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1CNCC2=CC=CC3=CC4=CC=CC=C4C=C32)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


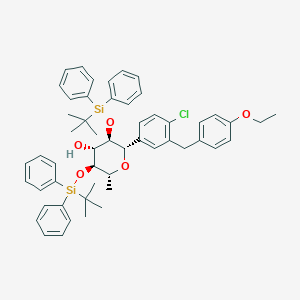
![3-[(Methylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350586.png)
![1-isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B13350593.png)
![3-(Dibenzo[b,d]furan-2-yl)-2-oxobutanoic acid](/img/structure/B13350600.png)
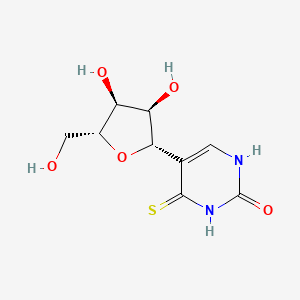
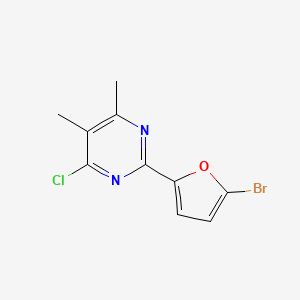
![1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13350621.png)
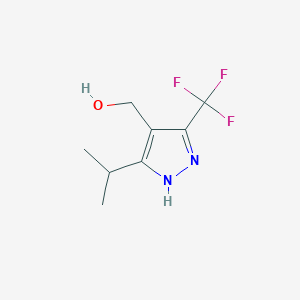
![[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine](/img/structure/B13350640.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13350642.png)
![2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B13350652.png)


